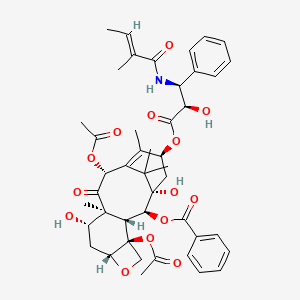
Céphalomannine
Vue d'ensemble
Description
Cephalomannine is a naturally occurring taxane alkaloid, primarily isolated from the plant species Cephalotaxus mannii. It is structurally related to paclitaxel, a well-known anticancer agent. Cephalomannine has garnered significant attention due to its potential therapeutic applications, particularly in oncology.
Applications De Recherche Scientifique
Cephalomannine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other taxane derivatives.
Biology: Studies have shown its role in inhibiting cell proliferation and inducing autophagy in cancer cells.
Medicine: Cephalomannine has been identified as a potential drug candidate for treating glioblastoma and lung cancer by inhibiting specific cellular pathways.
Industry: It is utilized in the development of novel anticancer therapies and drug formulations.
Mécanisme D'action
Target of Action
Cephalomannine primarily targets the Apurinic/apyrimidinic endonuclease-1 (APEX1) and Hypoxia-Induced Factor-1α (HIF-1α) . APEX1 is a multifunctional protein that regulates several transcription factors, including HIF-1α, contributing to tumor growth, oxidative stress responses, and DNA damage .
Mode of Action
Cephalomannine inhibits hypoxia-induced cellular function via the suppression of APEX1/HIF-1α interaction . This interaction is crucial for the activation of various factors that contribute to increased drug resistance, proliferation, and migration of tumor cells .
Biochemical Pathways
The hypoxia-induced APEX1/HIF-1α pathways regulate several key cellular functions. These include reactive oxygen species (ROS) production, carbonic anhydrase 9 (CA9)-mediated intracellular pH, migration, and angiogenesis . Cephalomannine exerts inhibitory effects on these pathways, thereby affecting these cellular functions .
Pharmacokinetics
A sensitive and selective ultra-performance liquid-chromatography with tandem mass spectrometry (UPLC-MS/MS) method has been developed for the determination of cephalomannine in rat plasma . .
Result of Action
Cephalomannine significantly inhibits cell viability, ROS production, intracellular pH, and migration in hypoxic lung cancer (LC) cells. It also inhibits angiogenesis of HUVECs under hypoxia through the inhibition of APEX1/HIF-1α interaction . This leads to the suppression of tumor growth and proliferation .
Action Environment
The action of Cephalomannine is influenced by the hypoxic conditions of the tumor microenvironment . Hypoxia is a key feature of the tumor microenvironment and is associated with poor prognosis in LC patients . Cephalomannine’s ability to inhibit hypoxia-induced cellular functions makes it a promising compound for LC treatment .
Analyse Biochimique
Biochemical Properties
Cephalomannine interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It inhibits calcium-induced microtubule depolymerization in vitro and increases the accumulation of vincristine in multidrug-resistant 2780AD ovarian cancer cells .
Cellular Effects
Cephalomannine has profound effects on various types of cells and cellular processes. It exerts inhibitory effects in hypoxic lung cancer cells via the inhibition of APEX1/HIF-1α interaction . Cephalomannine can significantly inhibit cell viability, reactive oxygen species (ROS) production, intracellular pH, and migration in hypoxic lung cancer cells .
Molecular Mechanism
Cephalomannine exerts its effects at the molecular level through various mechanisms. It inhibits the interaction between APEX1 and HIF-1α, thereby affecting the hypoxia-induced APEX1/HIF-1α pathways that regulate several key cellular functions .
Temporal Effects in Laboratory Settings
It is known that Cephalomannine exerts inhibitory effects in hypoxic lung cancer cells .
Metabolic Pathways
It is known that Cephalomannine interacts with the APEX1/HIF-1α pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cephalomannine can be synthesized through various chemical routes. One common method involves the extraction from the bark of Taxus species, followed by purification processes. The synthetic route typically includes steps such as esterification, acetylation, and hydroxylation under controlled conditions.
Industrial Production Methods: Industrial production of cephalomannine often involves large-scale extraction from natural sources, followed by chromatographic techniques to isolate the compound. Advanced methods like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Cephalomannine undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the ketone groups within the structure.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles are used under specific conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of cephalomannine, which may possess different biological activities and properties.
Comparaison Avec Des Composés Similaires
Cephalomannine is often compared with other taxane compounds such as paclitaxel and docetaxel. While all these compounds share a similar core structure, cephalomannine is unique due to its specific side chain modifications, which may confer distinct biological activities. Similar compounds include:
Paclitaxel: Known for its use in treating various cancers.
Docetaxel: Another potent anticancer agent with a slightly different mechanism of action.
10-Deacetyl-7-epipaclitaxel: A derivative of paclitaxel with unique properties.
Cephalomannine’s unique structural features and biological activities make it a valuable compound for further research and therapeutic development.
Propriétés
Numéro CAS |
71610-00-9 |
|---|---|
Formule moléculaire |
C45H53NO14 |
Poids moléculaire |
831.9 g/mol |
Nom IUPAC |
[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30-,31+,33-,34+,35+,36?,38?,43+,44-,45+/m0/s1 |
Clé InChI |
DBXFAPJCZABTDR-FUAAMPSNSA-N |
SMILES |
CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
SMILES isomérique |
C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3(C(C4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
SMILES canonique |
CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
Apparence |
Solid powder |
Pictogrammes |
Corrosive; Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NSC 318735; NSC 318735; NSC318735; Cephalomannine, taxol B. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cephalomannine, similar to Paclitaxel, exerts its anticancer activity by binding to β-tubulin, a protein that forms microtubules. [, , ] This binding stabilizes the microtubule polymers, preventing their depolymerization and ultimately disrupting the cell cycle, leading to cell death. [, , ]
A: By stabilizing microtubules, Cephalomannine interferes with crucial cellular processes such as mitosis, intracellular transport, and cell signaling, leading to cell cycle arrest, apoptosis (programmed cell death), and ultimately, tumor regression. [, , ]
A: Cephalomannine has the molecular formula C45H51NO14 and a molecular weight of 833.88 g/mol. [, ]
A: Cephalomannine has been characterized using various spectroscopic techniques including 1H NMR, 13C NMR, and mass spectrometry. [, , , , , ] These techniques provide valuable information about its structure, functional groups, and purity.
A: Cephalomannine, like many taxanes, is known to be sensitive to acidic conditions, which can lead to epimerization at the C-7 position. [, ] Its stability can also be affected by factors like temperature, light exposure, and the presence of certain solvents. [, , ]
A: Cephalomannine itself does not exhibit catalytic properties. It is a bioactive natural product with a specific binding site on β-tubulin. [, , ]
A: Molecular docking studies have been employed to understand the binding mode of Cephalomannine with β-tubulin, revealing key interactions responsible for its activity. [, ] Additionally, Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the activity of Cephalomannine analogs based on their structural features. [, ]
A: Studies have shown that modifications at various positions on the Cephalomannine scaffold, particularly at C-2", C-3", and C-7, can significantly influence its cytotoxicity, binding affinity to β-tubulin, and its ability to overcome drug resistance. [, , , ] For example, halogenation at the C-2" position has been shown to enhance cytotoxicity. []
A: Yes, research indicates that the configuration at C-7 plays a significant role in how Cephalomannine is metabolized by human cytochrome P450 enzymes. [] 7-epi-Cephalomannine, the epimer at C-7, exhibits different metabolic profiles compared to Cephalomannine. []
A: Researchers are investigating different formulation approaches to enhance Cephalomannine's solubility, stability, and delivery to target tissues. [] One such approach is the development of water-soluble poly cephalomannine phosphorus acid esters. []
ANone: As with all potent bioactive compounds, appropriate safety measures should be implemented when handling Cephalomannine. It's essential to consult and adhere to the provided safety data sheets and follow established laboratory safety protocols.
A: Cephalomannine is primarily metabolized by cytochrome P450 enzymes in the liver, with CYP3A4 and CYP2C8 playing major roles. [, ] The main metabolic pathways involve hydroxylation at the C-4", C-6α, and C-13 positions. [, ] Notably, the dominant metabolic pathway and the major metabolizing enzyme can differ between Cephalomannine and Paclitaxel, highlighting the impact of subtle structural variations. [, ]
A: Cephalomannine has demonstrated promising in vitro cytotoxicity against various human cancer cell lines, including glioblastoma, leukemia, ovarian, colon, and osteogenic sarcoma. [, , , , ] Studies are ongoing to assess its efficacy in in vivo models and potentially in clinical trials.
A: Resistance to Cephalomannine can arise from mechanisms similar to those observed with other taxanes, such as mutations in β-tubulin, overexpression of drug efflux transporters like P-glycoprotein (P-gp), and alterations in apoptotic pathways. []
ANone: While Cephalomannine holds promise as an anticancer agent, a thorough understanding of its potential toxicity and safety profile is crucial. Research is ongoing to thoroughly evaluate any potential adverse effects.
ANone: Research into targeted drug delivery strategies for Cephalomannine is ongoing. The aim is to enhance its delivery to tumor sites while minimizing off-target effects.
ANone: Research on identifying specific biomarkers for Cephalomannine efficacy is currently underway. Identifying such biomarkers could help predict treatment response, monitor tumor progression, and personalize therapeutic strategies.
ANone: Several techniques have been employed for the analysis of Cephalomannine, including:
A: As a natural product derived from yew trees, the environmental impact of Cephalomannine production and disposal needs careful consideration. Sustainable harvesting practices and the development of alternative production methods, such as plant cell culture, can help mitigate the ecological footprint. [, ]
A: Cephalomannine, like Paclitaxel, exhibits poor water solubility, posing challenges for its formulation and administration. [, ] Various strategies are being explored to improve its solubility and bioavailability, including the use of solubilizing agents, nanoparticles, and prodrug approaches. []
A: Analytical methods for Cephalomannine determination, particularly HPLC methods, undergo rigorous validation to ensure accuracy, precision, specificity, linearity, range, detection limit, quantitation limit, and robustness. []
A: Stringent quality control measures are essential throughout the production, purification, and formulation of Cephalomannine to ensure its safety, efficacy, and consistency. []
ANone: As research on Cephalomannine progresses, understanding its potential immunogenicity and any potential hypersensitivity reactions will be important for ensuring patient safety.
A: Similar to Paclitaxel, Cephalomannine is a substrate for P-glycoprotein (P-gp), a drug efflux transporter. [] This interaction can impact its absorption, distribution, and elimination, potentially leading to drug resistance. [] Strategies to circumvent P-gp mediated efflux are being explored to improve the efficacy of Cephalomannine. []
A: While Cephalomannine shows promise as an anticancer agent, other taxanes like Paclitaxel and Docetaxel are already established in clinical practice for various cancer types. [, ] Research continues to explore novel taxane analogs and other classes of microtubule-targeting agents with improved efficacy and safety profiles. [, ]
A: Strategies for the sustainable production and disposal of Cephalomannine, including plant cell culture and environmentally friendly extraction and purification processes, are essential for minimizing its environmental impact. [, ]
ANone: Collaborative research efforts, access to specialized analytical equipment, and well-characterized biological models are crucial for advancing Cephalomannine research and facilitating its clinical translation.
A: Cephalomannine was first isolated and characterized from the bark, leaves, stems, and roots of the Himalayan yew (Taxus wallichiana Zucc) in the early 1970s. [, ] Its discovery marked a significant milestone in the search for novel anticancer agents from natural sources.
A: Cephalomannine research draws upon expertise from various disciplines, including natural product chemistry, medicinal chemistry, pharmacology, oncology, pharmaceutics, and computational chemistry. [, , , , , , , , , , , , , ] This interdisciplinary approach is essential for fully understanding its mechanisms of action, overcoming drug resistance, optimizing its formulation, and developing it into a safe and effective anticancer therapeutic.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


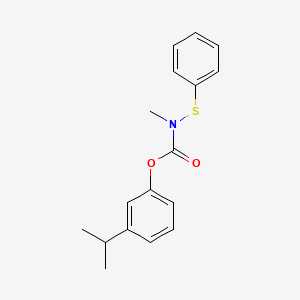
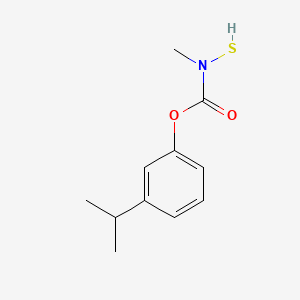
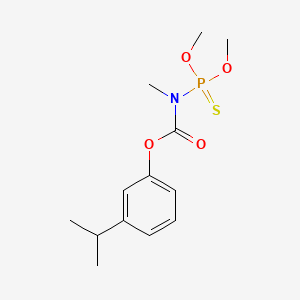
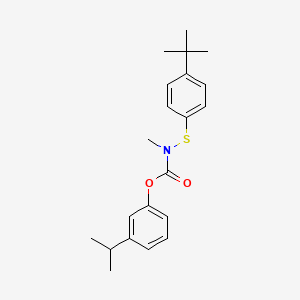
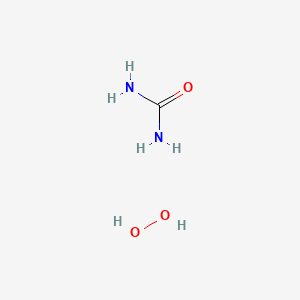
![2-(diethylamino)ethyl N-[3-(2-methoxyethoxy)phenyl]carbamate](/img/structure/B1668315.png)
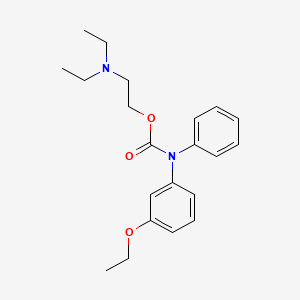
![2-[(3-heptoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride](/img/structure/B1668319.png)
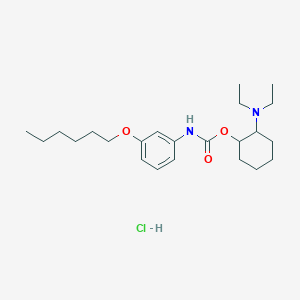
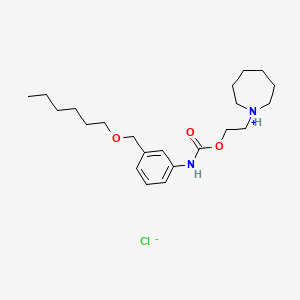
![2-piperidin-1-ium-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;chloride](/img/structure/B1668327.png)
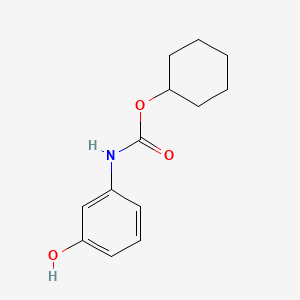
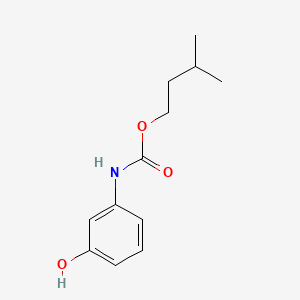
![[3-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B1668331.png)
